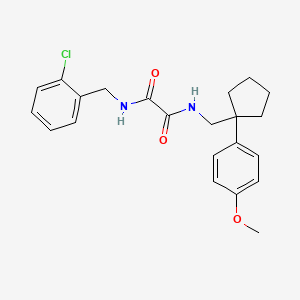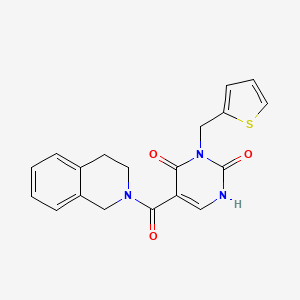
5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed microwave-assisted synthesis methods for creating novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, showcasing the versatility of compounds similar to the one . These methods have improved reaction yields, reduced reaction times, and minimized environmental impact, indicating the efficiency of using such compounds in synthetic chemistry. The structural confirmation of these compounds is achieved through spectroscopic methods such as IR, MS, 1H-NMR, and 13C-NMR, underscoring the compound's significance in the development of novel chemical entities with potential therapeutic and industrial applications (Faty, Rashed, & Youssef, 2015).
Biological Activity and Applications
The antimicrobial evaluation of compounds similar to the target molecule has demonstrated moderate activities against investigated species, hinting at the potential use of these compounds in developing new antimicrobial agents. Such studies are crucial in identifying new chemical frameworks that can contribute to combating microbial resistance (Faty, Rashed, & Youssef, 2015).
Potential Applications in Materials Science
Compounds structurally related to "5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione" have been explored for their electrochromic applications. Novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones, which share a similarity in structural complexity and electronic properties, have been synthesized. These materials, characterized by low-lying lowest unoccupied molecular orbital levels, are promising for electrochromic devices, indicating the potential of the compound in the field of electronic materials (Cho et al., 2015).
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17(21-8-7-13-4-1-2-5-14(13)11-21)16-10-20-19(25)22(18(16)24)12-15-6-3-9-26-15/h1-6,9-10H,7-8,11-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJVJVOFRLIVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B2968787.png)
![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968791.png)
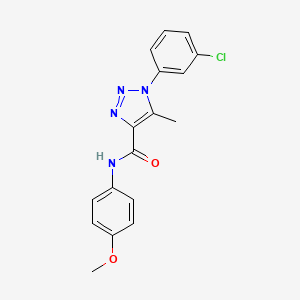
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2968795.png)
![N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2968796.png)

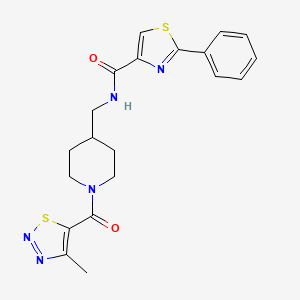
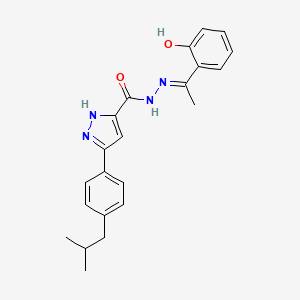
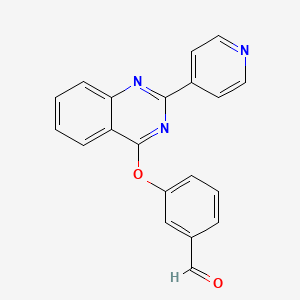
![1-[4-[4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2968805.png)
![4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2968806.png)
![N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2968807.png)
![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2968809.png)
